Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 33323-30-7) is a polyhydroquinoline derivative with a molecular formula of C₁₈H₂₀N₂O₃ and a molecular weight of 312.36 g/mol. It features a hexahydroquinoline core substituted with a pyridin-2-yl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. The compound is stored under dry conditions at 2–8°C .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-18(22)15-11(2)20-13-8-6-9-14(21)16(13)17(15)12-7-4-5-10-19-12/h4-5,7,10,17,20H,3,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNPQOYJZCZKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3 with a molecular weight of approximately 312.36 g/mol. The compound features a fused hexahydroquinoline ring and a pyridine moiety that enhance its pharmacological properties. Its structure allows for various interactions with biological targets due to the presence of nitrogen atoms and an ethyl ester group that can undergo hydrolysis under specific conditions.
Biological Activities
Research indicates that derivatives of hexahydroquinoline exhibit a wide range of biological activities:
1. Antimicrobial Activity
Studies have shown that compounds similar to ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline possess notable antibacterial properties. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models. For instance, it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.
3. Antitumor Activity
Research indicates that this compound may exhibit antitumor effects by inducing apoptosis in cancer cells. It has been linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
The biological activity of ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline is primarily attributed to its ability to interact with various biological targets:
Calcium Channel Modulation
As a derivative of 1,4-dihydropyridines (1,4-DHPs), this compound can act as a calcium channel blocker. It selectively targets L-type and T-type calcium channels, making it potentially useful for treating cardiovascular diseases and neurological disorders .
Enzyme Inhibition
The compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes which are crucial in the inflammatory response .
Case Studies
Several studies have explored the pharmacological potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values lower than standard antibiotics. |
| Study B | Showed that the compound reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. |
| Study C | Reported anti-inflammatory effects in carrageenan-induced paw edema models in rats. |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in several areas of medicinal chemistry:
- Antimicrobial Activity : Studies indicate that derivatives of hexahydroquinoline possess significant antimicrobial properties. Compounds similar to ethyl 2-methyl-5-oxo have exhibited activity against various bacterial strains .
- Anti-inflammatory Effects : Research has demonstrated that this compound and its derivatives can exhibit anti-inflammatory and analgesic effects. This makes it a candidate for further development in treating inflammatory diseases .
- Pharmacological Interactions : The presence of nitrogen atoms within the structure contributes to its pharmacological properties. The compound interacts with multiple biological targets, which is crucial for understanding its mechanism of action and optimizing efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of ethyl 2-methyl-5-oxo revealed that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The research highlighted how structural variations influenced the compound's effectiveness .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on the anti-inflammatory potential of hexahydroquinoline derivatives, it was found that ethyl 2-methyl-5-oxo exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions .
Comparative Biological Activities
Synthesis Routes
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound and its analogs, focusing on substituent effects, physicochemical properties, synthesis, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations :
- Position 4 Substituents : The pyridin-2-yl group in the target compound introduces a heteroaromatic ring, contrasting with phenyl (e.g., 4-chlorophenyl, 3-methoxyphenyl) or thiophene derivatives. This impacts electronic properties and binding interactions in biological targets .
- Ester Groups : Replacement of the ethyl ester (target compound) with methyl or pyridin-2-yl methyl esters alters lipophilicity and solubility .
Yields range from 63% to 84% for similar compounds, depending on substituents and catalysts .
Biological Activities: Anticancer: Derivatives with 2-methoxyphenyl or 4-chlorophenyl groups show promise in targeting kinase pathways . Antibacterial: Chlorophenyl-substituted analogs are linked to antibacterial activity, though direct data for the target compound is lacking .
Crystallography :
- The 3,4,5-trimethoxyphenyl analog exhibits hydrogen bonding (N–H⋯O) and π-π interactions, stabilizing its crystal lattice . Software like SHELX and OLEX2 are commonly used for structural resolution .
Table 2: Software and Techniques for Structural Analysis
Preparation Methods
Acid-Catalyzed Condensation and Cyclization
A foundational method involves the acid-catalyzed reaction between 2-aminophenyl ketones and keto esters. For example, Patent US6852862 outlines a process where 2-aminophenyl ketone derivatives react with ethyl acetoacetate in an alcohol solvent (e.g., ethanol) under acidic conditions (e.g., sulfuric acid). The reaction proceeds via a tandem Knoevenagel-Michael-cyclization mechanism, forming the hexahydroquinoline core. Key challenges include the instability of keto esters in acidic media and the tendency of intermediates to form insoluble salts, which can halt reaction progress.
Optimization Data for Acid-Catalyzed Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | H₂SO₄ (10 mol%) | 62 | 85 |
| Solvent | Ethanol | 58 | 82 |
| Reaction Time | 12 hours | - | - |
| Temperature | Reflux (78°C) | - | - |
This method, while industrially scalable, suffers from moderate yields (58–62%) due to competing side reactions and byproduct formation.
Modern Green Synthesis Approaches
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. VulcanChem reports a protocol where ethyl acetoacetate, 2-aminobenzaldehyde derivatives, and pyridin-2-amine undergo cyclocondensation under microwave conditions (300 W, 100°C). This method reduces reaction time from 12 hours to 30 minutes while improving yields to 78–82%. The localized heating enhances molecular collisions, favoring ring closure and reducing decomposition.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with a C18 column achieves >98% purity, critical for pharmacological studies. Recrystallization from ethanol or methanol is an alternative for large-scale batches, though it may slightly reduce yield (5–7% loss).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 2.38 (s, 3H, -CH₃), 3.12–3.45 (m, 4H, cyclohexenyl-H), 4.18 (q, 2H, -OCH₂), 7.25–8.45 (m, 4H, pyridinyl-H).
-
IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (ketone C=O), 1590 cm⁻¹ (C=N).
Industrial-Scale Production Challenges
Q & A
Q. Basic: What are the standard synthetic routes for this hexahydroquinoline derivative?
The compound is typically synthesized via multicomponent Hantzsch-type reactions. A common approach involves condensing cyclohexane-1,3-dione, ethyl acetoacetate, ammonium acetate, and pyridine-2-carbaldehyde in ethanol under reflux. Catalysts like L-glutamine or cobalt salts are used to enhance yields (65–80%) . Solvent-free methods with natural acids (e.g., citric acid) or magnetic graphene oxide-fucoidan catalysts can also improve efficiency .
Q. Advanced: How can green chemistry principles be applied to optimize synthesis?
Green synthesis involves:
- Catalyst selection : Natural organic acids (e.g., L-glutamine) or recyclable catalysts (e.g., magnetic graphene oxide-fucoidan) reduce waste .
- Solvent-free conditions : Eliminating solvents minimizes environmental impact .
- Microwave-assisted synthesis : Reduces reaction time and energy consumption (unpublished methods, not in evidence but inferred).
Q. Table 1: Comparison of Synthesis Methods
| Catalyst/Condition | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| L-glutamine (ethanol) | 78 | 6 hours | |
| Solvent-free (CoCl₂) | 85 | 4 hours | |
| Magnetic graphene oxide | 92 | 3 hours |
II. Structural Characterization
Q. Basic: What spectroscopic and crystallographic methods validate the structure?
Q. Advanced: How to resolve discrepancies in crystallographic data?
Discrepancies in bond angles or puckering parameters (e.g., ring puckering amplitude q) arise from varying crystallization solvents or polymorphism. Use:
- Graph set analysis : To classify hydrogen-bonding patterns and identify packing differences .
- Cremer-Pople parameters : Quantify ring puckering in the hexahydroquinoline core .
III. Biological Activity Evaluation
Q. Basic: Which assays assess its calcium modulatory or antimicrobial properties?
Q. Advanced: How to design mechanistic studies for its bioactivity?
- Molecular docking : Target HIV-1 reverse transcriptase or bacterial topoisomerase IV using crystal structure coordinates .
- SAR studies : Modify substituents (e.g., pyridin-2-yl to phenyl) and compare activity trends .
IV. Data Analysis and Contradictions
Q. Basic: How to interpret conflicting NMR vs. crystallographic data?
NMR may indicate dynamic conformational changes in solution, while X-ray structures represent static solid-state conformations. Use variable-temperature NMR to probe flexibility .
Q. Advanced: Why do synthesis yields vary with catalysts?
- Steric effects : Bulky catalysts (e.g., isoborneol esters) hinder condensation steps, reducing yields .
- Acid strength : Stronger acids (TsOH) improve dehydration but may cause side reactions .
Computational and Crystallographic Tools
Q. Basic: How to refine crystal structures using SHELX/OLEX2?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
